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Compound of Interest

Compound Name: Dasatinib intermediate-1

Cat. No.: B023545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) such as Dasatinib, a potent tyrosine

kinase inhibitor, involves multi-step processes that generate numerous intermediates.[1][2][3]

The structural confirmation of these intermediates is a critical step in drug development and

quality control, ensuring the integrity of the final product. This guide provides a comparative

framework for the validation of novel Dasatinib intermediates using key spectroscopic

techniques. By comparing the spectral data of a novel intermediate with established data from

known precursors and the final Dasatinib molecule, researchers can ascertain its structure and

purity.

Commonly employed spectroscopic methods for the characterization of pharmaceutical

compounds include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).[4][5][6][7][8] These techniques provide detailed information about the

molecular structure, functional groups, and molecular weight of a compound.

Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for Dasatinib and one of its common

intermediates, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This data serves

as a reference for the validation of new, related intermediates.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Dasatinib

11.47 (s, 1H, NH), 9.88 (s, 1H,

NH), 8.06 (s, 1H), 7.4-7.2 (m,

3H, Ar-H), 6.06 (s, 1H), 3.5-2.4

(m, 14H), 2.2 (s, 3H, CH₃)

Not readily available in search

results

Intermediate: 2-amino-N-(2-

chloro-6-

methylphenyl)thiazole-5-

carboxamide

Not readily available in search

results

Not readily available in search

results

Note: Specific peak assignments and coupling constants would be determined in a full

analysis.

Table 2: IR and Mass Spectrometry Data

Compound IR (cm⁻¹) Mass Spectrometry (m/z)

Dasatinib

3418 (N-H), 3200 (O-H), 1620

(C=O), 1582 (C=C, C=N),

1513 (aromatic C-H)[9]

488.15 [M+H]⁺ (for

C₂₂H₂₆ClN₇O₂S)[9]

Intermediate: 2-amino-N-(2-

chloro-6-

methylphenyl)thiazole-5-

carboxamide

Not readily available in search

results

Not readily available in search

results

Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[5]
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Sample Preparation: Dissolve 5-10 mg of the intermediate in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the

sample is fully dissolved and to avoid interference with the analyte signals.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for detailed analysis.

Data Acquisition:

¹H NMR: Acquire proton NMR spectra to identify the number of unique protons, their

chemical environment, and neighboring protons through spin-spin coupling.

¹³C NMR: Acquire carbon-13 NMR spectra to determine the number of unique carbon

atoms and their chemical environment (e.g., aliphatic, aromatic, carbonyl).

Data Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation. The resulting spectra are then phased, baseline corrected, and integrated.

Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard,

typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[5][7]

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a rapid and common method that requires minimal sample

preparation.[7]

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify characteristic absorption bands corresponding to specific functional

groups (e.g., O-H, N-H, C=O, C-N, C-Cl). The presence or absence of these bands can

confirm the successful addition or removal of functional groups during a synthetic step.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.[9]

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled

to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

in positive or negative ion mode, depending on the analyte's properties. High-resolution

mass spectrometry (HRMS) can be used to determine the exact mass and elemental

formula.

Data Analysis: Determine the molecular weight of the intermediate from the molecular ion

peak (e.g., [M+H]⁺, [M-H]⁻). The isotopic pattern, particularly for chlorine-containing

compounds like Dasatinib and its intermediates, provides further confirmation of the

elemental composition.

Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a novel

Dasatinib intermediate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24794907/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Isolation

Data Validation & Comparison

Synthesis of Novel
Dasatinib Intermediate

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(HRMS)

Spectral Data
Interpretation

Comparison with Known
Intermediates & Dasatinib

Structure Confirmation

Data Match

Structure Incorrect/
Impure

Data Mismatch

Re-purify/Re-synthesize

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of a novel drug intermediate.
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This structured approach to spectroscopic data validation is essential for ensuring the quality

and consistency of pharmaceutical intermediates in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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